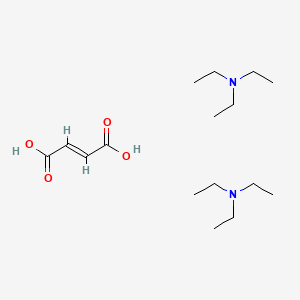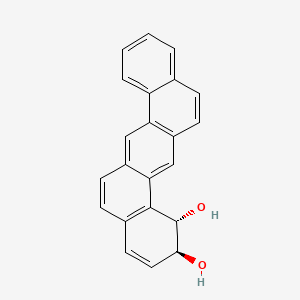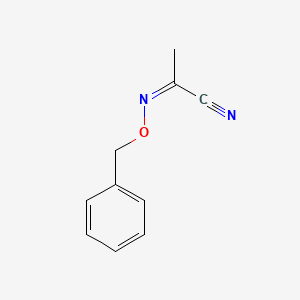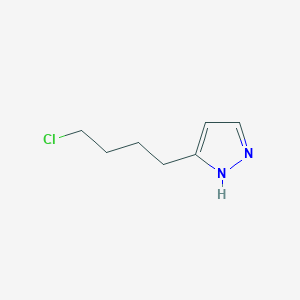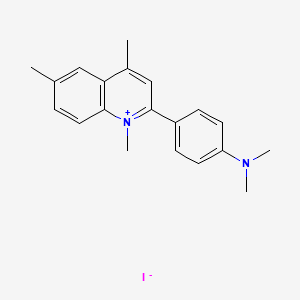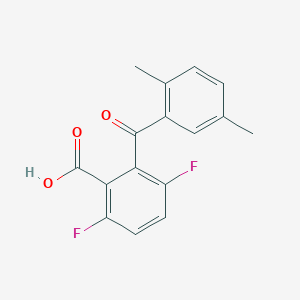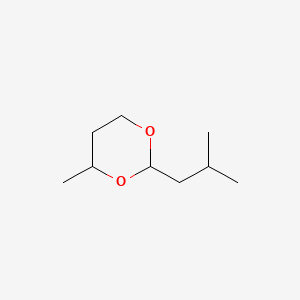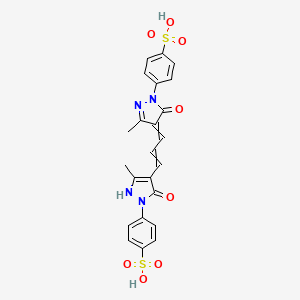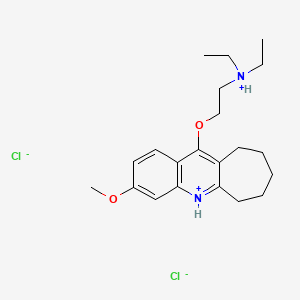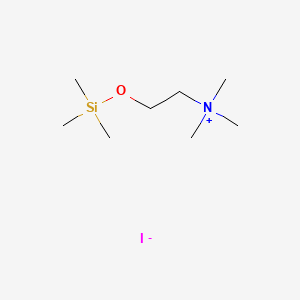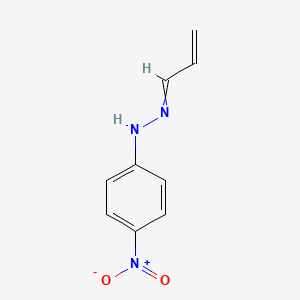![molecular formula C21H20Cl2N2O3 B13744916 methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride typically involves multiple steps. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the chloro, methyl, and phenyl groups. The final steps involve the formation of the ester and hydrochloride salt.
Preparation of the Pyrazole Core: The pyrazole core can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of Substituents: The chloro, methyl, and phenyl groups are introduced through various substitution reactions, often using reagents like chlorinating agents, methylating agents, and phenylboronic acids.
Formation of the Ester: The ester group is typically formed through an esterification reaction involving methanol and a carboxylic acid derivative.
Formation of the Hydrochloride Salt: The final hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyrazole ring or the double bond in the ethenyl group.
Substitution: Various substitution reactions can occur, especially at the chloro and phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug development. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to enhance the performance of industrial processes.
作用機序
The mechanism of action of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-benzoate: Similar structure but lacks the methoxy group.
Ethyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
特性
分子式 |
C21H20Cl2N2O3 |
|---|---|
分子量 |
419.3 g/mol |
IUPAC名 |
methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C21H19ClN2O3.ClH/c1-14-17(20(22)24(23-14)16-9-5-4-6-10-16)13-12-15-8-7-11-18(26-2)19(15)21(25)27-3;/h4-13H,1-3H3;1H/b13-12+; |
InChIキー |
LSIQMRVRMKPRBI-UEIGIMKUSA-N |
異性体SMILES |
CC1=NN(C(=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl |
正規SMILES |
CC1=NN(C(=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)Cl)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


